3-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol
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Overview
Description
3-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol: is an organic compound characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol typically involves the following steps:
Preparation of 2-Chloro-1-(4-(trifluoromethyl)phenyl)propan-1-ol: This intermediate can be synthesized by chlorinating 4-(trifluoromethyl)benzyl alcohol.
Amination Reaction: The 2-chloro intermediate is then reacted with an appropriate amine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1,1,1-trifluoro-2-(4-(trifluoromethyl)phenyl)propan-2-ol
- 3-Amino-3-(4-fluoro-2-(trifluoromethyl)phenyl)propan-1-ol
Uniqueness: : 3-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol is unique due to the specific positioning of the trifluoromethyl group and the combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
3-amino-2-[4-(trifluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-7(2-4-9)8(5-14)6-15/h1-4,8,15H,5-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGAQCPMAWKTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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